molecular formula C13H19N B13288340 7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole

7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole

Cat. No.: B13288340
M. Wt: 189.30 g/mol
InChI Key: AWKRBOMZYCFJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole is a substituted dihydroindole (indoline) derivative characterized by a partially saturated six-membered ring system. The molecule features a tert-butyl group at the 7-position and a methyl group at the 5-position (Figure 1). Dihydroindoles are structurally distinct from fully aromatic indoles due to the saturation of the 2,3-bond, which reduces aromaticity and alters reactivity .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

7-tert-butyl-5-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H19N/c1-9-7-10-5-6-14-12(10)11(8-9)13(2,3)4/h7-8,14H,5-6H2,1-4H3

InChI Key

AWKRBOMZYCFJGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(C)(C)C)NCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction typically involves refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole derivative.

Industrial Production Methods: Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This may include using catalysts, controlling temperature and pressure, and employing purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include halogenated indoles, nitroindoles, and sulfonated indoles, which can be further modified for various applications .

Scientific Research Applications

7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication . The exact pathways and targets depend on the specific application and the modifications made to the indole structure.

Comparison with Similar Compounds

Substituent Effects and Structural Features

The tert-butyl and methyl groups in 7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole contrast with substituents in related compounds (Table 1).

Table 1. Substituent Effects in 2,3-Dihydro-1H-Indole Derivatives

Compound Substituents Key Structural/Functional Properties Reference
This compound 7-tert-Butyl, 5-methyl High steric hindrance; increased lipophilicity
5-Fluoro-1-methyl-1H-indole (7b) 5-Fluoro, 1-methyl Electron-withdrawing F enhances reactivity
1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (I) 1-Benzenesulfonyl, 3-(4-nitrobenzoyl) Orthogonal phenyl rings; intramolecular H-bonding
  • Steric and Electronic Effects: The tert-butyl group at position 7 introduces significant steric hindrance compared to smaller substituents (e.g., methyl or fluoro). This bulk may limit accessibility in catalytic or binding interactions.
  • Crystal Packing : Bulky substituents like tert-butyl or benzenesulfonyl groups influence molecular geometry. For example, sulfonyl-bound phenyl rings in compound I form orthogonal dihedral angles (~88°) with the indoline core, a feature likely shared by tert-butyl derivatives .

Physical and Chemical Properties

  • Melting Points : Methylated derivatives (e.g., 7b) exhibit lower melting points (55–56°C) compared to sulfonated analogs (7c: 111–112°C). The tert-butyl group’s steric bulk may further elevate melting points due to tighter crystal packing .
  • Hydrogen Bonding: Sulfonated dihydroindoles (e.g., compound I) form intramolecular C-H⋯O bonds, stabilizing S(6) ring motifs. The tert-butyl group, while non-polar, may disrupt such interactions, altering solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.